molecular formula C10H21NO2 B556791 2-Aminodecanoic acid CAS No. 17702-88-4

2-Aminodecanoic acid

Cat. No. B556791
CAS RN: 17702-88-4
M. Wt: 187.28 g/mol
InChI Key: JINGUCXQUOKWKH-UHFFFAOYSA-N
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Description

2-Aminodecanoic acid, also known as 2-Aminocapric acid, is a compound with the linear formula C10H21NO2 . It has a molecular weight of 187.28 .


Synthesis Analysis

The synthesis of 2-Aminodecanoic acid involves several stages. For instance, one method involves the use of sodium carbonate in water and acetone at 20°C for 3 hours, followed by the addition of N-(9H-fluoren-2-ylmethoxycarbonyloxy)succinimide in water and acetone at 20°C for 3 hours .


Molecular Structure Analysis

The molecular structure of 2-Aminodecanoic acid is represented by the linear formula C10H21NO2 .


Chemical Reactions Analysis

2-Aminodecanoic acid can undergo various chemical reactions. For instance, it can react with sodium carbonate in water and acetone at 20°C for 3 hours, followed by the addition of N-(9H-fluoren-2-ylmethoxycarbonyloxy)succinimide in water and acetone at 20°C for 3 hours .

Scientific Research Applications

  • Organic Synthesis

    • Carboxylic acids, including 2-Aminodecanoic acid, are versatile organic compounds used in organic synthesis .
    • They are used in obtaining small molecules and macromolecules, synthetic or natural polymers .
    • The chemical structure of carboxylic acids is highly polar, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Nanotechnology

    • Carboxylic acids are used in nanotechnology for the modification of the surface of metallic nanoparticles and carbon nanostructures .
    • They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Polymers

    • In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .
    • They are used in the modification of surfaces of nanostructures such as carbon nanotubes and graphene .
  • Biofuel Research

    • Decanoic acid, a medium-chain fatty acid similar to 2-Aminodecanoic acid, has been used in biofuel research .
    • It can be used for the production of biodiesel .
    • The potential to derive decanoic acid from renewable resources has sparked interest in its potential for sustainable and environmentally friendly fuel .
  • Molecular Dynamics Simulations

    • 2-Aminodecanoic acid has been used in molecular dynamics simulations to understand the behavior of biocompounds in aqueous saline environments .
    • These simulations can provide insights into the solubility and interactions of amino acids, which can be useful in various fields, including biochemistry and pharmaceuticals .
  • Molecular Visualization

    • 2-Aminodecanoic acid can be used in molecular visualization programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
    • These programs can produce impressive simulation visualizations, which can be useful in various fields, including biochemistry and pharmaceuticals .

Safety And Hazards

When handling 2-Aminodecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGUCXQUOKWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminodecanoic acid

CAS RN

84276-16-4, 84277-81-6
Record name NSC206259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
B Fu, R Takeda, Y Zou, H Konno, H Moriwaki, H Abe… - Chirality, 2020 - Wiley Online Library
… of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) and its N-Fmoc derivative via alkylation of chiral … for large-scale asymmetric synthesis of (S)-2-aminodecanoic acid and its derivatives. …
Number of citations: 7 onlinelibrary.wiley.com
T Sugai, K Mori - Agricultural and biological chemistry, 1984 - jstage.jst.go.jp
… We synthesized (+)-l from (5)-(+)-2-aminodecanoic acid and established its absolute … From (i?)-2-aminodecanoic acid 2,(i?)-l, 2-epoxydecane 3 was prepared. 5* According to …
Number of citations: 10 www.jstage.jst.go.jp
P Varamini, FM Mansfeld, JT Blanchfield, BD Wyse… - 2012 - journals.plos.org
… a 10-carbon lipoamino acid residue, 2-aminodecanoic acid. Variations in alkyl chain length of the … We employed racemic d,l-2-aminodecanoic acid to obtain stability while maintaining …
Number of citations: 33 journals.plos.org
Y Kimura - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
… But, N-benzoyl-DL-2-aminodecanoic acid (IV) and N-benzoylDL-2-aminolauric acid (VI) gave L-2-aminodecanoic acid (XII) and impure N-benzoyl-D2-aminodecanoic acid and L-2-…
Number of citations: 5 www.jstage.jst.go.jp
P Varamini, FM Mansfeld, JT Blanchfield, BD Wyse… - 2012 - researchgate.net
… a 10-carbon lipoamino acid residue, 2-aminodecanoic acid. Variations in alkyl chain length of the … We employed racemic D,L-2-aminodecanoic acid to obtain stability while maintaining …
Number of citations: 6 www.researchgate.net
JK Kasim, M Bull, PWR Harris, JB Smaill… - Synthesis, 2021 - thieme-connect.com
… -6-hydroxy-4-methyl-8-oxodecanoic acid and (2S,4R)-2-amino-4-methyldecanoic acid building blocks were replaced with derivatives of l-phenylalanine and 2-aminodecanoic acid, …
Number of citations: 1 www.thieme-connect.com
N Salih, H Adams, RFW Jackson - The Journal of Organic …, 2016 - ACS Publications
… The synthesis of 8-oxo-2-aminodecanoic acid (Aoda) 1, one of the key components of the … of simple analogues of 8-oxo-2-aminodecanoic acid in which the position of the ketone and …
Number of citations: 18 pubs.acs.org
LIN Tomé, M Jorge, JRB Gomes… - The Journal of Physical …, 2010 - ACS Publications
… in Figure 5a, suggesting that, unlike what happened with SO 4 2− , ClO 4 − is able to bind, although weakly, to the methylene groups of the alkyl chain of the 2-aminodecanoic acid. It is …
Number of citations: 42 pubs.acs.org
R Pignatello, D Paolino, V Panto… - Current Cancer Drug …, 2009 - ingentaconnect.com
… PTX was linked to the methyl esters of norleucine (C6) or 2-aminodecanoic acid (C10). A succinic acid group was used as a spacer to link the 2’-hydroxyl group of PTX and the LAA …
Number of citations: 23 www.ingentaconnect.com
J Kuwahara, H Akisada, T Kato, N Nishino - Colloid and Polymer Science, 2005 - Springer
… of peptides containing various hydrophobic amino acids [methionine (Met), leucine (Leu), norleucine (Nle), phenylalanine (Phe), 2-aminooctanoic acid (Aoc), and 2-aminodecanoic acid …
Number of citations: 4 link.springer.com

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